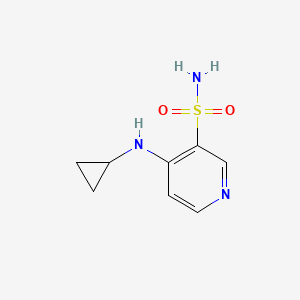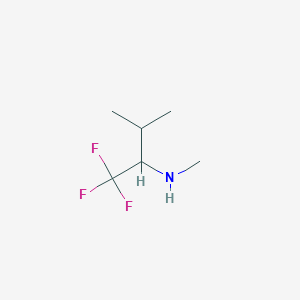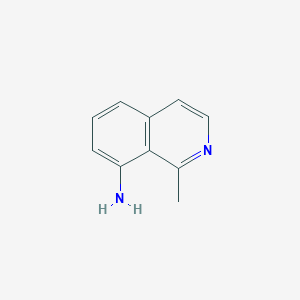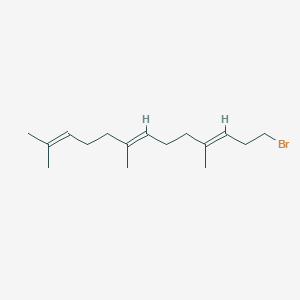
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene is an organic compound with the molecular formula C16H27Br It is characterized by the presence of a bromine atom and three methyl groups attached to a tridecatriene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene typically involves the bromination of a precursor molecule. One common method is the bromination of 2,6,10-trimethyltrideca-2,6,10-triene using bromine (Br2) in the presence of a solvent such as carbon tetrachloride (CCl4). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide (OH-) or amine (NH2-) groups.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction Reactions: Reduction of the bromine atom can yield the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like ethanol or water, using reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Major Products Formed
Substitution Reactions: Formation of alcohols, amines, or other substituted derivatives.
Oxidation Reactions: Formation of alcohols, ketones, or carboxylic acids.
Reduction Reactions: Formation of the corresponding hydrocarbon.
科学研究应用
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene depends on its specific application. In biological systems, it may interact with cellular components, such as proteins or nucleic acids, leading to various biochemical effects. The bromine atom can participate in electrophilic reactions, while the tridecatriene backbone can engage in hydrophobic interactions with lipid membranes or other hydrophobic regions of biomolecules.
相似化合物的比较
Similar Compounds
13-Chloro-2,6,10-trimethyltrideca-2,6,10-triene: Similar structure but with a chlorine atom instead of bromine.
13-Iodo-2,6,10-trimethyltrideca-2,6,10-triene: Similar structure but with an iodine atom instead of bromine.
2,6,10-Trimethyltrideca-2,6,10-triene: The parent compound without any halogen substitution.
Uniqueness
13-Bromo-2,6,10-trimethyltrideca-2,6,10-triene is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its chloro and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s interactions and reactivity, making it a valuable compound for various applications.
属性
分子式 |
C16H27Br |
|---|---|
分子量 |
299.29 g/mol |
IUPAC 名称 |
(6E,10E)-13-bromo-2,6,10-trimethyltrideca-2,6,10-triene |
InChI |
InChI=1S/C16H27Br/c1-14(2)8-5-9-15(3)10-6-11-16(4)12-7-13-17/h8,10,12H,5-7,9,11,13H2,1-4H3/b15-10+,16-12+ |
InChI 键 |
ZISCCZFUFBCDOO-NCZFFCEISA-N |
手性 SMILES |
CC(=CCC/C(=C/CC/C(=C/CCBr)/C)/C)C |
规范 SMILES |
CC(=CCCC(=CCCC(=CCCBr)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[2-(dimethylamino)ethoxy]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)benzamide](/img/structure/B15201128.png)
![5-Chloro-2-[(methylamino)methyl]phenol](/img/structure/B15201132.png)

![1,6-Bis-(triisopropylsilyl)-3,4-bis[2-(triisopropylsilyl)ethynyl]-3-hexen-1,5-diyne](/img/structure/B15201147.png)
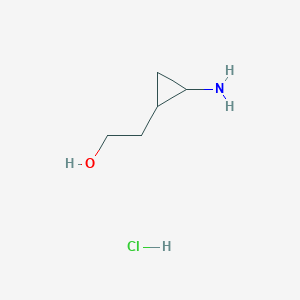
![4-[(2-Hydroxyethyl)amino]-8-(trifluoromethyl)quinoline](/img/structure/B15201167.png)
![5-Methoxyimidazo[1,5-a]pyridine](/img/structure/B15201170.png)

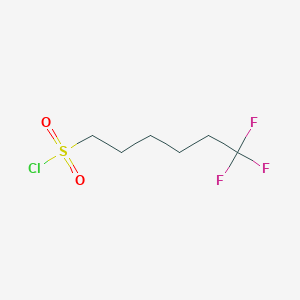
![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-5-ol](/img/structure/B15201187.png)
